3-Chloro-3-methyl-1-butene

描述

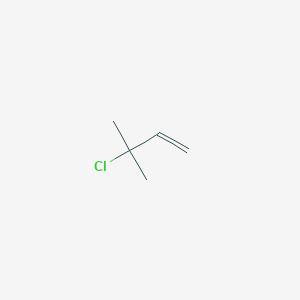

Structure

2D Structure

3D Structure

属性

IUPAC Name |

3-chloro-3-methylbut-1-ene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9Cl/c1-4-5(2,3)6/h4H,1H2,2-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KECJPTAJLDCQHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C=C)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9Cl | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30176308 | |

| Record name | 3-Chloro-3-methyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

104.58 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2190-48-9 | |

| Record name | 3-Chloro-3-methyl-1-butene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2190-48-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Chloro-3-methyl-1-butene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002190489 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Chloro-3-methyl-1-butene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30176308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis of 3-Chloro-3-methyl-1-butene from Isoprene and HCl

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of 3-chloro-3-methyl-1-butene through the hydrochlorination of isoprene (B109036) is a classic example of electrophilic addition to a conjugated diene, governed by the principles of carbocation stability and kinetic versus thermodynamic control. This technical guide provides a comprehensive overview of the synthesis, including the underlying reaction mechanism, detailed experimental protocols for achieving product selectivity, and a summary of relevant quantitative and spectroscopic data. The information is intended to equip researchers, scientists, and professionals in drug development with the necessary knowledge for the practical application and understanding of this chemical transformation.

Reaction Analysis and Mechanism

The reaction of isoprene (2-methyl-1,3-butadiene) with hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism. The pi bond of isoprene acts as a nucleophile, attacking the electrophilic proton of HCl. This initial protonation follows Markovnikov's rule, where the proton adds to the less substituted carbon of one of the double bonds, leading to the formation of the most stable carbocation intermediate.

Protonation of isoprene at the C1 or C4 position results in the formation of a resonance-stabilized allylic carbocation. This intermediate has two resonance structures, with the positive charge delocalized over the C2 and C4 carbons. The subsequent nucleophilic attack by the chloride ion (Cl-) on this carbocation can occur at either of these electrophilic centers, leading to the formation of two primary constitutional isomers:

-

1,2-addition product (Kinetic Product): this compound is formed when the chloride ion attacks the tertiary carbocation at the C3 position. This product is typically favored at lower reaction temperatures.

-

1,4-addition product (Thermodynamic Product): 1-Chloro-3-methyl-2-butene is the result of the chloride ion attacking the primary carbon at the C1 position. This more substituted and thermodynamically more stable alkene is generally the major product at higher temperatures.

The product distribution is a classic example of kinetic versus thermodynamic control. At lower temperatures, the reaction is under kinetic control, and the product that is formed faster (the 1,2-adduct) predominates. At higher temperatures, the reaction is reversible and under thermodynamic control, leading to the formation of the more stable product (the 1,4-adduct).

Experimental Protocols

The following protocols are designed to selectively synthesize either the kinetic or thermodynamic product of isoprene hydrochlorination.

Synthesis of this compound (Kinetic Control)

This protocol is optimized for the formation of the 1,2-addition product.

Materials:

-

Isoprene (freshly distilled)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (B86663) (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Ice-salt bath

-

Round-bottom flask equipped with a magnetic stirrer and a dropping funnel

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask, place a magnetic stir bar and chill the flask in an ice-salt bath to approximately -10°C.

-

Addition of Reactants: To the cooled flask, add a predetermined amount of isoprene. While vigorously stirring, slowly add an equimolar amount of chilled concentrated hydrochloric acid dropwise from the dropping funnel, ensuring the temperature of the reaction mixture does not exceed -5°C.

-

Reaction Time: Continue stirring the mixture at -10°C to -5°C for 2-4 hours.

-

Work-up: After the reaction is complete, carefully pour the cold reaction mixture into a separatory funnel containing ice-cold water.

-

Extraction: Separate the organic layer. Wash the organic layer sequentially with cold saturated sodium bicarbonate solution to neutralize any remaining acid, and then with cold water.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude product by fractional distillation under reduced pressure. Collect the fraction corresponding to the boiling point of this compound.

Synthesis of 1-Chloro-3-methyl-2-butene (Thermodynamic Control)

This protocol is designed to favor the formation of the 1,4-addition product.

Materials:

-

Isoprene (freshly distilled)

-

Concentrated Hydrochloric Acid (HCl, ~37%)

-

Sodium Bicarbonate (NaHCO₃), saturated aqueous solution

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask equipped with a magnetic stirrer and a reflux condenser

-

Separatory funnel

-

Distillation apparatus

Procedure:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add a predetermined amount of isoprene.

-

Addition of Reactants: Slowly add an equimolar amount of concentrated hydrochloric acid to the isoprene with stirring at room temperature.

-

Reaction Conditions: Gently heat the reaction mixture to 40-50°C and maintain this temperature with stirring for 4-6 hours.

-

Work-up: After cooling the reaction mixture to room temperature, transfer it to a separatory funnel.

-

Extraction: Wash the organic layer with water, followed by a saturated sodium bicarbonate solution, and finally with water again.

-

Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.

-

Purification: Filter to remove the drying agent and purify the crude product by fractional distillation. Collect the fraction corresponding to the boiling point of 1-chloro-3-methyl-2-butene.

Data Presentation

Product Distribution under Different Conditions

| Temperature (°C) | Reaction Control | Major Product | 1,2-Adduct (%) (this compound) | 1,4-Adduct (%) (1-Chloro-3-methyl-2-butene) | Reference |

| -15 to -10 | Kinetic | 1,2-Adduct | ~75-80 | ~20-25 | [General textbook values for analogous systems] |

| 0 | Mixed | 1,2-Adduct | ~70 | ~30 | [General textbook values for analogous systems] |

| 25 | Thermodynamic | 1,4-Adduct | ~25 | ~75 | [General textbook values for analogous systems] |

| 40-50 | Thermodynamic | 1,4-Adduct | ~15-20 | ~80-85 | [General textbook values for analogous systems] |

Note: The exact ratios can vary depending on the specific reaction conditions, including the concentration of HCl and the presence of any catalysts.

Spectroscopic Data

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Density (g/mL) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) | Key IR (cm⁻¹) |

| This compound | C₅H₉Cl | 104.58 | 87-88 | 0.889 | 6.05 (dd), 5.15 (d), 5.05 (d), 1.65 (s) | 142.5, 114.8, 68.2, 30.5 | 3080 (=C-H), 1640 (C=C), 920, 995 (=C-H bend) |

| 1-Chloro-3-methyl-2-butene | C₅H₉Cl | 104.58 | 108-110 | 0.927 | 5.45 (t), 4.05 (d), 1.75 (s), 1.70 (s) | 138.5, 120.2, 47.5, 25.8, 17.9 | 3040 (=C-H), 1670 (C=C) |

Visualizations

Reaction Mechanism

Caption: Reaction mechanism of isoprene hydrochlorination.

Experimental Workflow for Kinetic Product Synthesis

Caption: Experimental workflow for kinetic product synthesis.

Conclusion

The synthesis of this compound from isoprene and HCl is a well-established reaction that serves as an excellent case study in electrophilic additions and the principles of kinetic and thermodynamic control. By carefully manipulating the reaction temperature, it is possible to selectively favor the formation of either the 1,2- or 1,4-addition product. This technical guide provides the essential theoretical background and practical protocols to enable researchers to effectively utilize this reaction in their synthetic endeavors. The provided data and visualizations aim to facilitate a deeper understanding and successful implementation of this important chemical transformation.

An In-depth Technical Guide to the Physicochemical Properties of 3-Chloro-3-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3-methyl-1-butene, a halogenated alkene, serves as a versatile intermediate in organic synthesis. Its unique structural features, including a tertiary alkyl chloride and a terminal double bond, allow for a variety of chemical transformations, making it a valuable building block in the synthesis of pharmaceuticals, agrochemicals, and specialty materials.[1] This guide provides a comprehensive overview of the physicochemical properties, synthesis, purification, and reactivity of this compound, intended to support research and development activities.

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is fundamental for its application in research and development. The key properties of this compound are summarized in the table below.

| Property | Value | Reference |

| Molecular Formula | C₅H₉Cl | [2][3] |

| Molecular Weight | 104.58 g/mol | [2][3] |

| Appearance | Colorless liquid | [1] |

| Density | Approximately 0.889 g/cm³ | [4] |

| Boiling Point | ~85-87 °C at 760 mmHg | [1][4] |

| Melting Point | Approximately -90 °C | [1] |

| Solubility | Readily soluble in common organic solvents such as ethanol (B145695) and ether. | [1] |

| Refractive Index | ~1.4167 | [4] |

| CAS Number | 2190-48-9 | [2][3] |

Experimental Protocols

Synthesis of this compound from Isoprene (B109036) and HCl

This protocol describes a common method for the preparation of this compound via the hydrochlorination of isoprene.[5][6]

Materials:

-

Isoprene

-

Anhydrous Hydrogen Chloride (gas) or concentrated Hydrochloric Acid

-

Cyclohexane (B81311) (solvent)

-

Sodium bicarbonate solution (5% w/v)

-

Anhydrous magnesium sulfate (B86663) or calcium chloride

-

Ice-salt bath

-

Three-necked round-bottom flask equipped with a magnetic stirrer, gas inlet tube, and a thermometer.

Procedure:

-

In a three-necked round-bottom flask, dissolve isoprene in cyclohexane. The mass ratio of cyclohexane to isoprene should be approximately 0.2-0.6:1.[5]

-

Cool the reaction mixture to between -5 °C and 10 °C using an ice-salt bath.[5]

-

Slowly bubble anhydrous hydrogen chloride gas through the stirred solution, or add cold concentrated hydrochloric acid dropwise, maintaining the temperature within the specified range. The molar ratio of isoprene to hydrogen chloride should be controlled at approximately 1:0.8-0.95 to minimize the formation of dichlorinated byproducts.[5]

-

Monitor the reaction progress by techniques such as GC-MS. The reaction time is typically 2-5 hours.[5]

-

Upon completion, transfer the reaction mixture to a separatory funnel.

-

Wash the organic layer sequentially with cold 5% sodium bicarbonate solution to neutralize excess acid, and then with water.

-

Dry the organic layer over anhydrous magnesium sulfate or calcium chloride.

-

Filter to remove the drying agent.

-

The crude product can be purified by fractional distillation.

Purification by Fractional Distillation

This protocol outlines the purification of the synthesized this compound.

Materials:

-

Crude this compound

-

Fractional distillation apparatus (including a fractionating column, condenser, receiving flask, and thermometer)

-

Heating mantle

-

Boiling chips

Procedure:

-

Set up the fractional distillation apparatus. Ensure all glassware is dry.

-

Add the crude this compound and a few boiling chips to the distillation flask.

-

Heat the flask gently using a heating mantle.

-

Collect the fraction that distills at the boiling point of this compound (approximately 85-87 °C at atmospheric pressure).[1][4]

-

Monitor the temperature at the head of the column closely to ensure a clean separation from lower and higher boiling impurities.

-

Store the purified product in a cool, well-ventilated area, away from light and sources of ignition.[1]

Analytical Characterization

The identity and purity of this compound are typically confirmed using spectroscopic methods.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum provides information on the number and types of hydrogen atoms in the molecule. Expected signals would correspond to the vinyl protons and the methyl protons.

-

¹³C NMR: The carbon-13 NMR spectrum reveals the number of unique carbon environments. Data for this compound can be found in spectral databases.[2][7]

-

-

Gas Chromatography-Mass Spectrometry (GC-MS): This technique is used to determine the purity of the compound and to identify any byproducts from the synthesis. The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.

Reactivity and Reaction Mechanisms

This compound undergoes reactions characteristic of both alkyl halides and alkenes.

Nucleophilic Substitution (SN1 Reaction)

As a tertiary alkyl halide, this compound readily undergoes SN1 reactions in the presence of nucleophiles, particularly in polar protic solvents. A common example is its solvolysis in water or alcohols. The reaction proceeds through a stable tertiary carbocation intermediate.[8]

Caption: SN1 solvolysis mechanism of this compound.

Electrophilic Addition

The double bond in this compound can undergo electrophilic addition reactions with reagents such as hydrogen halides (e.g., HBr). The reaction follows Markovnikov's rule, where the electrophile (H⁺) adds to the carbon with the most hydrogen atoms. However, rearrangements of the intermediate carbocation can occur to form more stable carbocations, potentially leading to a mixture of products.[9][10]

Experimental Workflow

The following diagram illustrates a general workflow for the synthesis, purification, and analysis of this compound.

Caption: Workflow for the synthesis and purification of this compound.

References

- 1. chembk.com [chembk.com]

- 2. This compound | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 3-Methyl-3-chloro-1-butene [webbook.nist.gov]

- 4. lookchem.com [lookchem.com]

- 5. CN105481634A - Preparing method for chloro-isopentene - Google Patents [patents.google.com]

- 6. 1-Chloro-3-methyl-2-butene | C5H9Cl | CID 10429 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. spectrabase.com [spectrabase.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. electrophilic mechanism steps addition hydrogen bromide to alkenes ethene propene reagents reaction conditions organic synthesis [docbrown.info]

3-Chloro-3-methyl-1-butene CAS number and molecular structure

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 3-chloro-3-methyl-1-butene, including its chemical identity, physical properties, synthesis, and key reactions. This information is intended to support research and development activities in the chemical and pharmaceutical sciences.

Chemical Identity and Molecular Structure

This compound is a halogenated alkene. Its unique structure, featuring a tertiary alkyl chloride and a vinyl group, makes it a versatile intermediate in organic synthesis.

-

IUPAC Name: 3-chloro-3-methylbut-1-ene[3]

-

Synonyms: 3-Methyl-3-chloro-1-butene, 2-chloro-2-methyl-3-butene, dimethylallyl chloride[1][2]

Below is a diagram of the molecular structure of this compound.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value |

| Molecular Weight | 104.58 g/mol [1][2][3][4] |

| Appearance | Colorless liquid[6] |

| Boiling Point | 87°C at 760 mmHg[1] |

| Density | 0.889 g/cm³[1] |

| Refractive Index | 1.4167[1] |

| Vapor Pressure | 73.1 mmHg at 25°C[1] |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether.[6] |

| Canonical SMILES | CC(C)(C=C)Cl[1][3] |

| InChIKey | KECJPTAJLDCQHM-UHFFFAOYSA-N[2][3] |

Synthesis and Experimental Considerations

The primary route for the synthesis of this compound is the reaction of isoprene (B109036) with hydrogen chloride. This reaction is a classic example of kinetic versus thermodynamic control.

Experimental Protocol Outline:

The synthesis is typically achieved through the hydrochlorination of isoprene. To favor the formation of the kinetic product, this compound, the reaction should be conducted at low temperatures.

-

Reactants: Isoprene and Hydrogen Chloride

-

Key Conditions: Low temperatures, ideally between -15°C and 0°C, favor the formation of this compound.[7]

-

Product Control: Shorter reaction times also favor the kinetic product.[7] At higher temperatures or with longer reaction times, the thermodynamically more stable isomer, 1-chloro-3-methyl-2-butene, becomes the major product.[7]

-

Monitoring: The reaction progress can be monitored by techniques such as GC-MS to maximize the yield of the desired product.[7]

The logical workflow for the synthesis is depicted below.

References

- 1. lookchem.com [lookchem.com]

- 2. 3-Methyl-3-chloro-1-butene [webbook.nist.gov]

- 3. This compound | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound | CymitQuimica [cymitquimica.com]

- 5. This compound | 2190-48-9 [chemicalbook.com]

- 6. 1-butene,3-chloro-3-methyl- [chembk.com]

- 7. benchchem.com [benchchem.com]

Spectroscopic Profile of 3-Chloro-3-methyl-1-butene: A Technical Guide

This technical guide provides a comprehensive overview of the spectroscopic data for 3-chloro-3-methyl-1-butene, tailored for researchers, scientists, and professionals in drug development. The document details nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data, alongside methodologies for their acquisition.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique for elucidating the structure of organic molecules. For this compound (C₅H₉Cl), both ¹H and ¹³C NMR provide characteristic signals corresponding to the unique chemical environments of the hydrogen and carbon atoms.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show three distinct signals corresponding to the vinyl protons and the methyl protons. Due to the complexity of spin-spin coupling, the vinyl protons will exhibit a characteristic splitting pattern.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1 (a) | ~ 5.9 - 6.1 | dd | J_ab, J_ac |

| H-1 (b) | ~ 5.0 - 5.2 | dd | J_ba, J_bc |

| H-2 (c) | ~ 5.0 - 5.2 | dd | J_ca, J_cb |

| -CH₃ | ~ 1.6 | s | - |

Note: Predicted values based on typical chemical shifts for similar structures. Actual values may vary.

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. For this compound, four distinct carbon signals are expected. A known spectrum was acquired on a Bruker WH-90 instrument using tetramethylsilane (B1202638) (TMS) as the standard[1].

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Carbon | Chemical Shift (δ, ppm) |

| C-1 | ~ 142 |

| C-2 | ~ 115 |

| C-3 | ~ 70 |

| -CH₃ | ~ 32 |

Note: Approximate values based on typical chemical shifts for tertiary alkyl halides and alkenes.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule through their characteristic vibrational frequencies. The IR spectrum of this compound will prominently feature absorptions corresponding to the C=C double bond, C-H bonds of the alkene and alkane portions, and the C-Cl bond.

Table 3: IR Absorption Data for this compound

| Functional Group | Absorption Range (cm⁻¹) | Intensity |

| =C-H stretch | 3100 - 3000 | Medium |

| C-H stretch (sp³) | 3000 - 2850 | Medium-Strong |

| C=C stretch | 1680 - 1640 | Medium |

| C-Cl stretch | 800 - 600 | Strong |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. For this compound, the molecular ion peak and characteristic fragment ions can be observed. Gas chromatography-mass spectrometry (GC-MS) data from the NIST Mass Spectrometry Data Center shows prominent peaks at m/z 69, 41, and 53[2].

Table 4: Mass Spectrometry Data for this compound

| m/z | Proposed Fragment | Relative Abundance |

| 104/106 | [C₅H₉Cl]⁺ (Molecular Ion) | Low |

| 69 | [C₅H₉]⁺ (Loss of Cl) | High |

| 53 | [C₄H₅]⁺ | Medium |

| 41 | [C₃H₅]⁺ (Allyl cation) | High |

The presence of chlorine isotopes (³⁵Cl and ³⁷Cl in an approximate 3:1 ratio) will result in M+ and M+2 peaks for chlorine-containing fragments.

Experimental Protocols

Detailed methodologies are crucial for the reproducible acquisition of high-quality spectroscopic data.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of this compound in approximately 0.5-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).

-

Instrumentation: Acquire ¹H and ¹³C NMR spectra on a high-resolution NMR spectrometer (e.g., Bruker, 400 MHz or higher).

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse sequence.

-

Number of scans: 16-32.

-

Relaxation delay: 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse sequence.

-

Number of scans: 1024 or more, depending on sample concentration.

-

Relaxation delay: 2-5 seconds.

-

IR Spectroscopy

-

Sample Preparation: For a liquid sample like this compound, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

-

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

-

Data Acquisition:

-

Scan range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of scans: 16-32.

-

A background spectrum of the clean salt plates should be acquired and subtracted from the sample spectrum.

-

Mass Spectrometry

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is ideal for volatile compounds like this compound.

-

Gas Chromatography Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).

-

Injector temperature: 250 °C.

-

Carrier gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven temperature program: Start at a low temperature (e.g., 40 °C) and ramp up to a higher temperature (e.g., 200 °C) to ensure separation from any impurities.

-

-

Mass Spectrometry Conditions:

-

Ionization mode: Electron Ionization (EI) at 70 eV.

-

Mass analyzer: Quadrupole.

-

Scan range: m/z 35-200.

-

Ion source temperature: 230 °C.

-

Visualizations

The following diagram illustrates the logical workflow for the spectroscopic analysis of an unknown compound, such as this compound.

Caption: Workflow for Spectroscopic Structure Elucidation.

References

Technical Guide on the Stability and Storage of 3-Chloro-3-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and optimal storage conditions for 3-Chloro-3-methyl-1-butene (CAS No. 2190-48-9). Due to its reactive nature as a tertiary allylic chloride, understanding its stability profile is critical for ensuring its quality and integrity in research and development applications.

Core Stability Profile

This compound is a flammable liquid that is susceptible to degradation through several pathways, primarily elimination of hydrogen chloride (HCl), isomerization, and hydrolysis. Like many allylic chlorides, it can be unstable and prone to degradation over time, a process that can be autocatalytic due to the formation of HCl.

Key Stability Concerns:

-

Elimination of HCl: The primary degradation pathway is the elimination of hydrogen chloride.

-

Isomerization: The compound can isomerize to the more thermodynamically stable 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride).

-

Hydrolysis: In the presence of water, it can undergo hydrolysis.

-

Light and Heat Sensitivity: Exposure to light and elevated temperatures can accelerate degradation.

Recommended Storage Conditions

To maintain the integrity and purity of this compound, stringent storage conditions are necessary. Adherence to these conditions will minimize degradation and extend the shelf life of the compound.

| Parameter | Recommended Condition | Rationale |

| Temperature | Refrigerated (2°C to 8°C) | Minimizes rates of degradation and isomerization. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | Prevents oxidative degradation. |

| Container | Tightly sealed, opaque container | Prevents exposure to moisture, air, and light. |

| Additives | Addition of a stabilizer (e.g., potassium carbonate) | Neutralizes any formed HCl, thus inhibiting autocatalytic decomposition.[1] |

| Incompatibilities | Store away from acids, bases, and strong oxidizing agents | These substances can catalyze or participate in degradation reactions. |

Degradation Pathways

This compound is subject to two primary degradation pathways under typical storage and handling conditions: isomerization and elimination.

Isomerization to 1-Chloro-3-methyl-2-butene

This compound can undergo isomerization to its more stable isomer, 1-chloro-3-methyl-2-butene. This process can be facilitated by trace amounts of acid.

Elimination of Hydrogen Chloride

The elimination of HCl from this compound is a significant degradation pathway, leading to the formation of isoprene. This reaction can be accelerated by heat and can be autocatalyzed by the HCl produced.

Experimental Protocols

General Stability Assessment Protocol

-

Sample Preparation:

-

Procure a high-purity sample of this compound.

-

If a stabilizer is to be evaluated, prepare a sample with the specified concentration of the stabilizer (e.g., anhydrous potassium carbonate).

-

Package samples in appropriate containers (e.g., amber glass vials with PTFE-lined caps) under an inert atmosphere.

-

-

Storage Conditions:

-

Store samples under various conditions to assess stability:

-

Recommended: 2-8°C (refrigerated)

-

Ambient: 25°C / 60% RH

-

Accelerated: 40°C / 75% RH (for short-term studies)

-

-

Protect all samples from light.

-

-

Testing Schedule:

-

Analyze samples at predetermined time points (e.g., T=0, 1 month, 3 months, 6 months, 12 months). The frequency should be higher for accelerated conditions.

-

-

Analytical Methodology:

-

Purity Assessment: Use a validated stability-indicating method, such as Gas Chromatography with Flame Ionization Detection (GC-FID), to determine the purity of the sample and quantify any degradation products.

-

Isomer Ratio: The GC method should be capable of separating and quantifying this compound and its isomer, 1-chloro-3-methyl-2-butene.

-

Acidity: Titrate a sample aliquot to determine the concentration of any formed HCl.

-

Appearance: Visually inspect the sample for any changes in color or clarity.

-

The following workflow illustrates the general process for a stability study.

Summary of Physicochemical Data

The following table summarizes key physicochemical properties of this compound.

| Property | Value |

| Molecular Formula | C₅H₉Cl |

| Molecular Weight | 104.58 g/mol |

| Boiling Point | ~85-87°C |

| Density | ~0.889 g/cm³ |

| Appearance | Colorless liquid |

References

An In-depth Technical Guide on the Isomerization of 3-Chloro-3-methyl-1-butene to Prenyl Chloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

The isomerization of 3-chloro-3-methyl-1-butene to its more stable isomer, 1-chloro-3-methyl-2-butene (B146958) (commonly known as prenyl chloride), is a critical allylic rearrangement in organic synthesis. Prenyl chloride is a valuable building block in the synthesis of various fine chemicals, pharmaceuticals, and agrochemicals, particularly in the construction of isoprenoid chains. This technical guide provides a comprehensive overview of this isomerization, including its underlying mechanism, catalytic systems, detailed experimental protocols, and quantitative data to support process optimization.

Introduction

The conversion of this compound, a tertiary allylic chloride, to the primary allylic chloride, prenyl chloride, is a thermodynamically driven process. Computational studies have shown that prenyl chloride is the more stable isomer, favoring the equilibrium towards its formation.[1] This isomerization is a key step in the industrial synthesis of prenyl chloride, which often starts with the hydrochlorination of isoprene (B109036). The initial addition of hydrogen chloride to isoprene typically yields a mixture of chlorinated butenes, with this compound being a significant component, especially at lower temperatures.[2] Subsequent isomerization is therefore necessary to maximize the yield of the desired prenyl chloride.

Reaction Mechanism

The isomerization of this compound to prenyl chloride proceeds via an allylic rearrangement. This transformation can occur through different mechanistic pathways depending on the reaction conditions and the catalyst employed.

2.1. Uncatalyzed (Thermal) Isomerization

While possible, the uncatalyzed thermal isomerization requires elevated temperatures and may lead to side reactions, including elimination and polymerization. The mechanism likely involves the formation of a resonance-stabilized allylic carbocation intermediate.

2.2. Acid-Catalyzed Isomerization

In the presence of a Brønsted or Lewis acid, the reaction is significantly accelerated. The acid facilitates the departure of the chloride ion, promoting the formation of the allylic carbocation. The chloride ion can then re-attack at either the tertiary or primary carbon. Due to the greater thermodynamic stability of the primary chloride, the equilibrium shifts towards the formation of prenyl chloride.

2.3. Copper(I)-Catalyzed Isomerization

Copper(I) salts, such as cuprous chloride (CuCl), are effective catalysts for this isomerization. The mechanism is believed to involve the formation of a π-complex between the copper(I) ion and the double bond of the allylic chloride. This is followed by an oxidative addition of the C-Cl bond to the copper center, forming a copper(III) intermediate. Subsequent reductive elimination can then yield either the starting material or the isomerized product.[3] This catalytic cycle provides a lower energy pathway for the rearrangement compared to the uncatalyzed reaction.

Quantitative Data

The efficiency of the isomerization is highly dependent on the reaction conditions and the catalytic system used. The following table summarizes available quantitative data for the synthesis of prenyl chloride, which includes the isomerization step.

| Catalyst/Method | Temperature (°C) | Isoprene Conversion (%) | Prenyl Chloride Yield (%) | Prenyl Chloride Selectivity (%) | Notes | Reference |

| HCl | 10-15 | - | 63 | - | Distilled product also contained 8% of the tertiary chloride. | [2] |

| HCl/H₂SO₄ | 30 | 70.5 | 57 | - | Based on reacted isoprene. | [2] |

| HCl/NaCl | 0-5 (initial), then 15 | 93 | 75 | - | Overall process from isoprene. | [2] |

| HCl/NaCl (with recycle) | - | 86 | - | 89 | Overall process from isoprene with recycled side streams. | [2] |

Experimental Protocols

Detailed experimental procedures for the isomerization of isolated this compound are not extensively reported in the literature, as this step is often integrated into the overall synthesis of prenyl chloride from isoprene. However, based on the available information, the following general protocols can be inferred.

4.1. Thermal Isomerization Protocol

This protocol is based on the principle of driving the reaction towards the thermodynamically more stable product by heating.

-

Apparatus: A round-bottom flask equipped with a reflux condenser and a magnetic stirrer. The setup should be placed in a heating mantle.

-

Reagents:

-

This compound

-

-

Procedure:

-

Place this compound in the round-bottom flask.

-

Heat the flask to a temperature range of 10-30°C.[2]

-

Monitor the reaction progress by gas chromatography (GC) to determine the ratio of the two isomers.

-

The reaction is complete when the equilibrium is reached, indicated by a stable isomer ratio.

-

The product, prenyl chloride, can be purified by fractional distillation.

-

4.2. Copper(I) Chloride Catalyzed Isomerization Protocol

This method utilizes a catalyst to achieve isomerization under milder conditions.

-

Apparatus: A round-bottom flask equipped with a magnetic stirrer and a reflux condenser, under an inert atmosphere (e.g., nitrogen or argon).

-

Reagents:

-

This compound

-

Copper(I) chloride (CuCl)

-

Anhydrous solvent (e.g., acetonitrile, THF)

-

-

Procedure:

-

To the round-bottom flask, add copper(I) chloride under an inert atmosphere.

-

Add the anhydrous solvent and stir to dissolve or suspend the catalyst.

-

Add this compound to the mixture.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the progress of the isomerization by GC.

-

Upon completion, the catalyst can be removed by filtration.

-

The solvent is removed under reduced pressure, and the resulting prenyl chloride can be purified by distillation.

-

Visualizations

5.1. Reaction Pathway

Caption: General reaction pathway for the isomerization.

5.2. Catalytic Cycle for Copper(I) Catalyzed Isomerization

Caption: Proposed catalytic cycle for Cu(I) catalyzed isomerization.

5.3. Experimental Workflow for Isomerization

Caption: General experimental workflow for the isomerization process.

Conclusion

The isomerization of this compound to prenyl chloride is a thermodynamically favorable and synthetically important reaction. While thermal isomerization is possible, the use of acid or copper(I) catalysts significantly enhances the reaction rate and allows for milder reaction conditions. The choice of catalyst and optimization of reaction parameters are crucial for achieving high yields and selectivity of the desired prenyl chloride. This guide provides the foundational knowledge and procedural outlines necessary for researchers and professionals in the chemical and pharmaceutical industries to effectively utilize this key transformation. Further research into novel and more efficient catalytic systems could lead to even more sustainable and cost-effective production of this valuable chemical intermediate.

References

An In-depth Technical Guide to the Reaction Mechanism of 3-Chloro-3-methyl-1-butene Formation

For Researchers, Scientists, and Drug Development Professionals

Abstract

The formation of 3-chloro-3-methyl-1-butene through the hydrochlorination of isoprene (B109036) (2-methyl-1,3-butadiene) is a classic example of electrophilic addition to a conjugated diene. This reaction is characterized by a fascinating interplay of kinetic and thermodynamic control, leading to a mixture of isomeric products. Understanding the underlying mechanism and the factors governing product distribution is crucial for synthetic chemists aiming to selectively synthesize the desired product. This technical guide provides a comprehensive overview of the reaction mechanism, supported by quantitative data, detailed experimental protocols, and visual diagrams to facilitate a deeper understanding for a technical audience.

Core Reaction Mechanism

The reaction between isoprene and hydrogen chloride (HCl) proceeds via an electrophilic addition mechanism. The pi electrons of one of the double bonds in isoprene act as a nucleophile, attacking the electrophilic proton of HCl.[1] This initial protonation can occur at either the C1 or C4 position of the isoprene molecule.

Protonation at the C1 position leads to the formation of a stable tertiary allylic carbocation intermediate. This carbocation is resonance-stabilized, with the positive charge delocalized over the C2 and C4 carbons. Subsequent nucleophilic attack by the chloride ion (Cl-) on this carbocation can occur at either of these positions.

-

1,2-Addition: Attack at the C2 position results in the formation of This compound . This is the kinetic product , as it is formed faster due to the lower activation energy required for its formation.

-

1,4-Addition: Attack at the C4 position results in the formation of 1-chloro-3-methyl-2-butene (B146958) . This is the thermodynamic product , as it is the more stable isomer.

Protonation at the C4 position, on the other hand, would lead to a less stable primary carbocation and is therefore a minor pathway.

The following diagram illustrates the core reaction mechanism:

Caption: Reaction mechanism of isoprene hydrochlorination.

Kinetic vs. Thermodynamic Control

The distribution of the two main products, this compound and 1-chloro-3-methyl-2-butene, is highly dependent on the reaction temperature. This is a classic example of kinetic versus thermodynamic control of a reaction.

-

Kinetic Control (Low Temperature): At lower temperatures (e.g., -15°C to 0°C), the reaction is under kinetic control. The product that is formed faster, the 1,2-addition product (this compound), is the major product. This is because the activation energy for the formation of the kinetic product is lower than that for the thermodynamic product. The lower temperature does not provide enough energy for the system to reach equilibrium.

-

Thermodynamic Control (Higher Temperature): At higher temperatures, the reaction is under thermodynamic control. The more stable product, the 1,4-addition product (1-chloro-3-methyl-2-butene), is the major product. At higher temperatures, the formation of the kinetic product is reversible, allowing the system to reach equilibrium and favor the formation of the most stable product.

The following diagram illustrates the energy profile of the reaction:

Caption: Energy profile for the hydrochlorination of isoprene.

Data Presentation

| Reaction Condition | Major Product | Minor Product | Approximate Product Ratio (Kinetic:Thermodynamic) |

| Low Temperature (-15°C to 0°C) | This compound | 1-Chloro-3-methyl-2-butene | Predominantly > 70:30 |

| High Temperature (> 25°C) | 1-Chloro-3-methyl-2-butene | This compound | Predominantly < 30:70 |

Spectroscopic Data for this compound [2]

| Spectroscopic Technique | Key Data |

| ¹³C NMR | Instrument: Bruker WH-90[2] |

| Mass Spectrometry (GC-MS) | Main library NIST Number: 149639; Top Peak m/z: 69[2] |

| Infrared (IR) Spectroscopy | Vapor Phase IR Spectra available[2] |

Experimental Protocols

The following is a generalized experimental protocol for the synthesis of this compound, emphasizing the conditions required for kinetic control.

Objective: To synthesize this compound as the major product from the hydrochlorination of isoprene.

Materials:

-

Isoprene (2-methyl-1,3-butadiene)

-

Concentrated Hydrochloric Acid (HCl)

-

Anhydrous Calcium Chloride (or other suitable drying agent)

-

Inert solvent (e.g., dichloromethane, pentane)

-

Ice-salt bath

-

Magnetic stirrer and stir bar

-

Separatory funnel

-

Round-bottom flask

-

Condenser

Procedure:

-

Reaction Setup:

-

Set up a round-bottom flask equipped with a magnetic stir bar and a dropping funnel in an ice-salt bath to maintain a temperature between -15°C and 0°C.

-

Dissolve isoprene in an equal volume of a pre-cooled inert solvent in the round-bottom flask.

-

-

Addition of HCl:

-

Slowly add concentrated hydrochloric acid dropwise to the stirred isoprene solution. The molar ratio of isoprene to HCl should be approximately 1:1 to minimize the formation of dichlorinated byproducts.[3]

-

Maintain the temperature of the reaction mixture below 0°C throughout the addition.

-

-

Reaction Monitoring:

-

The reaction progress can be monitored by taking small aliquots and analyzing them by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the ratio of the kinetic and thermodynamic products.

-

-

Work-up:

-

Once the desired conversion is achieved (maximizing the kinetic product), quench the reaction by adding cold water.

-

Transfer the mixture to a separatory funnel and separate the organic layer.

-

Wash the organic layer with a cold, dilute sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with cold brine.

-

Dry the organic layer over an anhydrous drying agent (e.g., calcium chloride).

-

Remove the solvent under reduced pressure, ensuring the temperature remains low to prevent isomerization of the product.

-

-

Purification and Analysis:

The following diagram outlines the general experimental workflow:

Caption: General experimental workflow for the synthesis of this compound.

Conclusion

The formation of this compound from isoprene and HCl is a well-understood electrophilic addition reaction governed by the principles of kinetic and thermodynamic control. By carefully controlling the reaction temperature, it is possible to selectively synthesize the desired kinetic product. This technical guide has provided a detailed overview of the reaction mechanism, a summary of the key factors influencing product distribution, and a practical experimental protocol. This information should serve as a valuable resource for researchers and professionals in the fields of chemistry and drug development.

References

In-Depth Technical Guide on the Gas-Phase Elimination Kinetics of 3-Chloro-3-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the gas-phase elimination kinetics of 3-chloro-3-methyl-1-butene, a reaction of interest in organic synthesis and mechanistic studies. The thermal decomposition of this tertiary allylic chloride proceeds via a unimolecular elimination of hydrogen chloride to yield isoprene (B109036), a valuable monomer in the production of synthetic rubber and other polymers.

Core Concepts: Unimolecular Elimination

The gas-phase thermal decomposition of this compound is a classic example of a unimolecular elimination (E1) reaction.[1] In the gas phase, at elevated temperatures and in the absence of a strong base, the reaction proceeds through a concerted mechanism involving a cyclic transition state. Theoretical studies suggest that for this compound, this proceeds through a four-membered cyclic transition state.[2][3] The rate of this reaction is dependent solely on the concentration of the substrate, this compound.[1]

Quantitative Kinetic Data

| Compound | Temperature Range (°C) | Rate Constant Expression (s⁻¹) | Activation Energy (Ea) (kcal/mol) | Pre-exponential Factor (A) (s⁻¹) | Reference |

| 3-Chloro-2-methyl-1-butene | 320–380 | 1.90 × 10¹³ exp(–46900/RT) | 46.9 | 1.90 × 10¹³ | [4] |

Note: R is the gas constant (1.987 cal/mol·K).

Theoretical calculations for this compound suggest that the rate-determining step is the elongation and subsequent polarization of the C-Cl bond.[2][3]

Experimental Protocols

The experimental investigation of gas-phase elimination kinetics, such as that of this compound, typically employs a static pyrolysis system. The following is a generalized protocol based on common methodologies for studying such reactions.

1. Synthesis and Purification of this compound:

-

Synthesis: The substrate can be synthesized by the reaction of isoprene with anhydrous hydrogen chloride.

-

Purification: The synthesized product is purified by fractional distillation to achieve high purity, which is then verified by techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

2. Kinetic Measurements:

-

Apparatus: A static pyrolysis system is typically used, consisting of a Pyrex reaction vessel housed in a furnace with precise temperature control. The vessel is connected to a vacuum line, pressure gauges, and an analytical system, often a gas chromatograph.

-

Procedure:

-

The reaction vessel is evacuated to a high vacuum.

-

A known pressure of this compound vapor is introduced into the heated vessel.

-

The reaction is allowed to proceed for a specific time.

-

The reaction is quenched by expanding the reaction mixture into a collection volume.

-

The composition of the product mixture is analyzed by gas chromatography to determine the extent of the reaction.

-

-

Analysis: The rate constants are determined by monitoring the disappearance of the reactant or the appearance of the product (isoprene) over time at various temperatures. The first-order nature of the reaction is confirmed by the linearity of a plot of ln(P₀/P) versus time, where P₀ is the initial pressure of the reactant and P is the pressure at time t. The Arrhenius parameters (activation energy and pre-exponential factor) are then determined from a plot of ln(k) versus 1/T.

Visualizing the Process and Mechanism

Experimental Workflow:

The following diagram illustrates a typical workflow for the experimental determination of the gas-phase elimination kinetics.

Caption: Experimental workflow for kinetic analysis.

Proposed Reaction Mechanism:

The gas-phase elimination of HCl from this compound is proposed to proceed through a four-membered cyclic transition state.

Caption: Proposed unimolecular elimination mechanism.

References

- 1. Unimolecular HCl and HF elimination reactions of 1,2-dichloroethane, 1,2-difluoroethane, and 1,2-chlorofluoroethane: assignment of threshold energies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. An experimental and theoretical study of the gas phase kinetics of atomic chlorine reactions with CH3NH2, (CH3)2NH, and (CH3)3N - Physical Chemistry Chemical Physics (RSC Publishing) [pubs.rsc.org]

An In-depth Technical Guide to the Safe Handling of 3-Chloro-3-methyl-1-butene

For Researchers, Scientists, and Drug Development Professionals

This guide provides comprehensive safety precautions and handling procedures for 3-Chloro-3-methyl-1-butene (CAS No. 2190-48-9), a versatile chemical intermediate used in various organic synthesis applications, including the manufacturing of pharmaceuticals and pesticides.[1][2] Due to its hazardous properties, strict adherence to safety protocols is imperative to ensure the well-being of laboratory personnel and the protection of the research environment.

Chemical and Physical Properties

A thorough understanding of the physical and chemical properties of a substance is the foundation of its safe handling. The following table summarizes the key properties of this compound.

| Property | Value |

| Molecular Formula | C5H9Cl |

| Molecular Weight | 104.58 g/mol [3] |

| Appearance | Colorless liquid[1][2] |

| Boiling Point | 85-87°C at 760 mmHg[1][4] |

| Melting Point | Approximately -90°C[1][2] |

| Density | Approximately 0.889 - 0.89 g/cm³[1][2][4] |

| Vapor Pressure | 73.1 mmHg at 25°C[4] |

| Refractive Index | 1.4167[1][4] |

| Solubility | Soluble in common organic solvents like ethanol (B145695) and ether.[1][2] Insoluble in water.[5] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazards are associated with its flammability and potential health effects upon exposure.

| Hazard | Classification |

| Flammability | Highly flammable liquid and vapor.[6] |

| Acute Toxicity (Oral) | Harmful if swallowed.[6] |

| Acute Toxicity (Dermal) | Harmful in contact with skin.[6] |

| Acute Toxicity (Inhalation) | Harmful if inhaled.[6] |

| Skin Corrosion/Irritation | Causes skin irritation.[6][7] |

| Eye Damage/Irritation | Causes serious eye damage/irritation.[6][7] |

| Sensitization | May cause an allergic skin reaction.[6] |

Personal Protective Equipment (PPE)

To minimize exposure risk, all personnel handling this compound must use appropriate Personal Protective Equipment (PPE).

| Protection Type | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[8][9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile rubber), and a lab coat or other protective clothing to prevent skin contact.[2][8][9] |

| Respiratory Protection | Use in a well-ventilated area. If ventilation is inadequate, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.[7][9] |

Safe Handling and Storage

Proper handling and storage procedures are critical to prevent accidents and exposure.

Handling:

-

Work in a well-ventilated area, preferably within a chemical fume hood.[2][7]

-

Keep away from heat, sparks, open flames, and other ignition sources.[7][10]

-

Use non-sparking tools and explosion-proof equipment.[7][10]

-

Ground and bond containers and receiving equipment to prevent static discharge.[9][10]

-

Avoid breathing vapors or mist.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place.[2]

-

Store away from incompatible materials such as strong oxidizing agents.[2][5]

Emergency Procedures

In the event of an emergency, prompt and appropriate action is crucial.

Spill Response:

-

Evacuate: Immediately evacuate the area and eliminate all ignition sources.[5]

-

Ventilate: Ensure the area is well-ventilated.

-

Contain: For small spills, absorb the material with an inert, non-combustible absorbent such as sand, earth, or vermiculite.[5][7]

-

Collect: Use non-sparking tools to collect the absorbed material and place it in a suitable, labeled container for disposal.[5][7]

-

Decontaminate: Clean the spill area thoroughly.

First Aid:

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7][10]

-

Skin Contact: Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation persists.[7][10]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[7][10]

-

Ingestion: Do not induce vomiting. Rinse mouth with water. Seek immediate medical attention.[10]

Experimental Protocols for Safety Data Determination

The safety data presented in this guide are determined through standardized experimental protocols. While the specific reports for this compound are not publicly detailed, the following represents the general methodologies used in the chemical industry.

Flash Point Determination (Closed-Cup Method):

-

A sample of the substance is placed in a closed cup and slowly heated.

-

An ignition source is periodically introduced into the vapor space above the liquid.

-

The flash point is the lowest temperature at which the vapors of the substance ignite.

Acute Oral Toxicity (LD50) Study:

-

A group of laboratory animals (typically rats) is administered a specific dose of the substance orally.

-

Different dose levels are tested on separate groups of animals.

-

The animals are observed for a set period, and the number of fatalities is recorded.

-

The LD50 (Lethal Dose, 50%) is the statistically estimated dose that is expected to kill 50% of the test animals.

Skin Irritation Test:

-

A small amount of the substance is applied to a shaved patch of skin on a test animal (typically a rabbit).

-

The area is covered with a patch for a specified duration.

-

After the patch is removed, the skin is evaluated for signs of irritation, such as redness, swelling, and inflammation, at various time points.

Logical Workflow for Spill Management

The following diagram illustrates a logical workflow for safely managing a spill of this compound.

Caption: Workflow for handling a this compound spill.

References

- 1. chembk.com [chembk.com]

- 2. chembk.com [chembk.com]

- 3. This compound | C5H9Cl | CID 137471 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. lookchem.com [lookchem.com]

- 5. 3-METHYL-1-BUTENE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 6. 3-Chloro-2-methyl-1-butene | C5H9Cl | CID 21243 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. airgas.com [airgas.com]

- 8. 3-Chloro-3-methyl-1-butyne 97 1111-97-3 [sigmaaldrich.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

A Comprehensive Technical Guide to the Solubility of 3-Chloro-3-methyl-1-butene in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility characteristics of 3-Chloro-3-methyl-1-butene in various organic solvents. Due to a lack of extensive quantitative solubility data in publicly accessible literature, this document focuses on qualitative solubility and provides a comprehensive experimental protocol for researchers to determine precise solubility parameters.

Core Concepts in Solubility

The solubility of a compound in a particular solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities and intermolecular forces are more likely to be soluble in one another. This compound (C₅H₉Cl) is a haloalkane, possessing both nonpolar (the butyl group) and weakly polar (the carbon-chlorine bond) characteristics. This structure dictates its solubility behavior in organic solvents.

In general, haloalkanes like this compound are expected to be soluble in a wide range of organic solvents.[1] The energy required to break the intermolecular forces within the haloalkane and the solvent is compensated by the energy released when new solute-solvent interactions are formed. For nonpolar or weakly polar organic solvents, these interactions are primarily van der Waals forces.

Qualitative Solubility Data

| Solvent | Chemical Formula | Type | Qualitative Solubility | Source |

| Ethanol | C₂H₅OH | Polar Protic | Readily Soluble | [2] |

| Diethyl Ether | (C₂H₅)₂O | Polar Aprotic | Readily Soluble | [2] |

| Hexane | C₆H₁₄ | Nonpolar | Soluble | [1] |

| Acetone | C₃H₆O | Polar Aprotic | Soluble | [1] |

Experimental Protocol for Solubility Determination

To obtain precise quantitative solubility data, a standardized experimental protocol is essential. The following details a reliable method for determining the solubility of this compound in an organic solvent of interest.

Objective: To determine the saturation solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvent(s) (analytical grade)

-

Analytical balance

-

Temperature-controlled shaker or incubator

-

Calibrated thermometer

-

Glass vials with screw caps

-

Syringes and syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

Gas chromatograph with a flame ionization detector (GC-FID) or other suitable analytical instrument

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of glass vials.

-

Accurately pipette a known volume of the selected organic solvent into each vial.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired experimental temperature (e.g., 25 °C).

-

Allow the mixtures to shake for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached. A constant concentration in solution over time indicates equilibrium.

-

-

Sample Collection and Preparation:

-

Once equilibrium is achieved, stop the shaker and allow the undissolved solute to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the collected supernatant through a syringe filter into a clean, pre-weighed vial to remove any undissolved solute.

-

-

Quantification:

-

Accurately weigh the vial containing the filtered solution to determine the mass of the solution.

-

Prepare a series of standard solutions of this compound in the same solvent with known concentrations.

-

Analyze the filtered sample and the standard solutions using a pre-calibrated GC-FID or another appropriate analytical method.

-

Construct a calibration curve from the standard solutions and use it to determine the concentration of this compound in the filtered sample.

-

-

Data Analysis and Reporting:

-

Calculate the solubility in desired units (e.g., g/100 mL, mol/L).

-

Repeat the experiment at different temperatures to determine the temperature dependence of solubility.

-

Workflow for Solubility Determination

The following diagram illustrates the logical workflow for the experimental determination of solubility.

Signaling Pathways and Logical Relationships

In the context of solubility, we can visualize the logical relationship between the properties of the solute and solvent and the resulting solubility.

Conclusion

This compound is a versatile organic compound that is readily soluble in common organic solvents such as ethanol, diethyl ether, hexane, and acetone. While quantitative solubility data is sparse in the current literature, this guide provides a robust experimental framework for researchers to determine these values with high precision. Understanding the solubility of this compound is critical for its application in organic synthesis, drug development, and materials science.

References

Methodological & Application

Application Notes and Protocols for Terpene Synthesis Using 3-Chloro-3-methyl-1-butene

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Terpenes and terpenoids represent a vast and structurally diverse class of natural products, assembled from five-carbon isoprene (B109036) units. Their applications are extensive, ranging from fragrances and flavorings to high-value pharmaceuticals. A significant subclass, meroterpenoids, integrates a terpene-derived chain with a polyketide or other aromatic core. The introduction of the C5 "prenyl" group is a critical step in the synthesis of these molecules. 3-Chloro-3-methyl-1-butene, a readily available C5 building block, serves as a valuable precursor for the prenylation of various substrates, enabling the synthesis of complex terpenes and their derivatives.

This document provides detailed protocols and application notes for the use of this compound in the synthesis of terpene structures, with a primary focus on the preparation of cannabinoid precursors through Friedel-Crafts alkylation.

Core Application: Synthesis of Cannabigerol (B157186) (CBG), a Key Cannabinoid Precursor

A prominent application of this compound is in the synthesis of cannabigerol (CBG), a non-psychoactive phytocannabinoid that is the biosynthetic precursor to other major cannabinoids, such as tetrahydrocannabinol (THC) and cannabidiol (B1668261) (CBD). The core of this synthesis is the Friedel-Crafts alkylation of olivetol (B132274) (5-pentylresorcinol) with a prenylating agent. This compound, in the presence of a Lewis acid catalyst, forms a tertiary carbocation that can act as the electrophile in this reaction. This electrophilic aromatic substitution attaches the C5 prenyl unit to the electron-rich aromatic ring of olivetol.

Reaction Signaling Pathway

The synthesis of Cannabigerol (CBG) from Olivetol and this compound proceeds via a Friedel-Crafts alkylation mechanism. The Lewis acid catalyst activates the alkyl halide, facilitating the formation of a carbocation, which is then attacked by the nucleophilic aromatic ring of olivetol.

Caption: Friedel-Crafts alkylation pathway for CBG synthesis.

Experimental Protocols

The following protocol details the synthesis of Cannabigerol (CBG) via the Friedel-Crafts alkylation of olivetol using this compound.

Experimental Workflow

The overall experimental process involves the setup of the reaction under inert conditions, followed by the reaction itself, and finally, a workup and purification procedure to isolate the final product.

Caption: Workflow for the synthesis and purification of CBG.

Materials and Reagents

-

Olivetol (5-pentylresorcinol)

-

This compound

-

Aluminum Chloride (AlCl₃), anhydrous

-

Dichloromethane (B109758) (CH₂Cl₂), anhydrous

-

Hydrochloric Acid (HCl), 1M solution

-

Ethyl Acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Silica (B1680970) Gel for column chromatography

-

Hexane and Ethyl Acetate for eluent

Procedure

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve olivetol (1.0 eq) in anhydrous dichloromethane.

-

Cool the flask to 0°C in an ice bath.

-

Carefully add anhydrous aluminum chloride (1.1 eq) to the stirred solution under a nitrogen atmosphere.

-

Addition of Alkylating Agent: Prepare a solution of this compound (1.2 eq) in anhydrous dichloromethane and add it to the dropping funnel.

-

Add the this compound solution dropwise to the reaction mixture over a period of 30 minutes, maintaining the temperature at 0°C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-24 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, cool the reaction mixture again to 0°C and slowly quench by adding ice-cold 1M HCl.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers and wash sequentially with water and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purification: Purify the crude oil by column chromatography on silica gel, using a hexane/ethyl acetate gradient as the eluent to afford pure cannabigerol.

Quantitative Data

The following table summarizes typical reaction parameters and expected outcomes for the synthesis of cannabigerol. Yields can vary depending on the specific conditions and the purity of the reagents. The formation of byproducts such as the "abnormal" CBG isomer and polyalkylated products is a common challenge in this synthesis.[1][2]

| Parameter | Value | Reference |

| Reactants | ||

| Olivetol | 1.0 eq | [1][2] |

| This compound | 1.2 eq | [1][2] |

| Catalyst | ||

| Lewis Acid (e.g., AlCl₃, BF₃·OEt₂) | 1.1 eq | [1][2] |

| Reaction Conditions | ||

| Solvent | Anhydrous Dichloromethane | [1][2] |

| Temperature | 0°C to Room Temperature | [1][2] |

| Reaction Time | 12 - 24 hours | [1][2] |

| Outcome | ||

| Yield of CBG | 40-60% | [1][2] |

| Major Byproducts | "Abnormal" CBG, Polyalkylated Olivetol | [1][2] |

Conclusion

This compound is a versatile and effective C5 building block for the synthesis of terpenes and meroterpenoids. The Friedel-Crafts alkylation of phenolic compounds, such as the synthesis of cannabigerol from olivetol, demonstrates its utility in the construction of complex natural product scaffolds. While challenges such as regioselectivity and polyalkylation exist, optimization of reaction conditions can lead to acceptable yields of the desired product. The protocols and data presented herein provide a solid foundation for researchers in natural product synthesis and drug development to utilize this reagent in their synthetic endeavors.

References

Application Notes and Protocols for 3-Chloro-3-methyl-1-butene in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Chloro-3-methyl-1-butene is a versatile alkylating agent in organic synthesis, primarily utilized for the introduction of the 3-methylbut-2-enyl (prenyl) group onto a variety of substrates. This process, known as prenylation, is of significant interest in the pharmaceutical and natural product chemistry fields, as the prenyl moiety is a common structural motif in biologically active compounds, enhancing their lipophilicity and interaction with biological targets.

This document provides detailed application notes on the reactivity and mechanism of this compound as a prenylating agent, along with comprehensive experimental protocols for its use in Friedel-Crafts alkylation of aromatic compounds.

Reaction Mechanism and Principle

The utility of this compound as an alkylating agent in Friedel-Crafts reactions stems from its ability to generate a stable electrophile. The reaction does not proceed through a direct substitution of the chlorine atom. Instead, in the presence of a Lewis acid catalyst, this compound undergoes isomerization to its more stable allylic isomer, 1-chloro-3-methyl-2-butene (B146958) (prenyl chloride).[1]

The Lewis acid then facilitates the abstraction of the chloride ion from prenyl chloride, forming a resonance-stabilized tertiary allylic carbocation. This carbocation is the key electrophilic species that attacks the electron-rich aromatic ring, leading to the formation of a C-C bond and the introduction of the prenyl group.

Applications in Organic Synthesis

The primary application of this compound is in the Friedel-Crafts alkylation of electron-rich aromatic compounds, such as phenols, anilines, and their derivatives. The resulting prenylated aromatic compounds are valuable intermediates in the synthesis of a wide range of natural products and pharmaceuticals, including flavonoids, coumarins, and cannabinoids.

Data Presentation: Representative Yields in Prenylation of Phenolic Compounds

While specific yield data for the alkylation with this compound is not extensively reported, the following table summarizes representative yields for the prenylation of various phenolic compounds using 3-methyl-2-buten-1-ol (B147165) with a Lewis acid catalyst. Given that both reagents generate the same active prenyl carbocation intermediate, these yields provide a reasonable expectation for reactions with this compound under similar conditions.

| Aromatic Substrate | Lewis Acid Catalyst | Solvent | Temperature (°C) | Reaction Time (h) | Product(s) | Yield (%) |

| Chrysin | ZnCl₂ | Ethyl Acetate (B1210297) | Reflux | 4 | 8-Prenylchrysin and 6-Prenylchrysin | 26 |

| 2',4'-Dihydroxyacetophenone | BF₃·OEt₂ | Dioxane | Room Temp | 5 | Mono- and Di-prenylated products | 15-20 |

| 2,4-Dihydroxybenzaldehyde | BF₃·OEt₂ | Dioxane | Room Temp | 5 | Mono- and Di-prenylated products | 45-73 |

Experimental Protocols

The following are detailed protocols for the Friedel-Crafts alkylation of aromatic compounds using this compound.

Protocol 1: General Procedure for the Friedel-Crafts Alkylation of Phenol

This protocol describes a general method for the prenylation of phenol.

Materials:

-

Phenol

-

This compound

-

Anhydrous Aluminum Chloride (AlCl₃)

-

Anhydrous Dichloromethane (B109758) (DCM)

-

1 M Hydrochloric Acid (HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

Procedure:

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon), suspend anhydrous aluminum chloride (1.2 equivalents) in anhydrous dichloromethane.

-

Cooling: Cool the suspension to 0 °C using an ice bath.

-

Addition of Alkylating Agent: Slowly add this compound (1.1 equivalents) to the stirred suspension via the dropping funnel.

-

Addition of Phenol: To this mixture, add a solution of phenol (1.0 equivalent) in anhydrous dichloromethane dropwise from the dropping funnel over 30 minutes, maintaining the temperature at 0 °C.

-

Reaction: After the addition is complete, allow the reaction mixture to stir at 0 °C for an additional hour and then let it warm to room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Upon completion, carefully quench the reaction by slowly adding ice-cold 1 M HCl.

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x 50 mL).

-

Washing: Combine the organic layers and wash successively with saturated NaHCO₃ solution and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexane/ethyl acetate gradient).

Protocol 2: Friedel-Crafts Alkylation of Anisole (B1667542)

This protocol is adapted from a standard procedure for Friedel-Crafts acylation and is applicable for the alkylation of anisole.[2]

Materials:

-

Anisole

-

This compound

-

Anhydrous Iron(III) Chloride (FeCl₃)

-

Anhydrous Dichloromethane (CH₂Cl₂)

-

Ice-cold water

-

5% aqueous Sodium Hydroxide (NaOH) solution

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask with a stir bar

-

Claisen adapter

-

Pasteur pipette

-

Separatory funnel

-

Beaker

-

Hot plate

Procedure:

-

Reaction Setup: To a 25 mL round-bottom flask containing a stir bar and fitted with a Claisen adapter, add FeCl₃ (1.2 equivalents) and CH₂Cl₂ (6 mL).

-

Addition of Reagents: Slowly add this compound (1.1 equivalents) to the mixture. Then, add a solution of anisole (1.0 equivalent) in CH₂Cl₂ (3 mL) dropwise over approximately 5 minutes using a Pasteur pipette.

-

Reaction: Stir the mixture for a further 10-30 minutes upon complete addition. Monitor the reaction by TLC.

-

Quenching: After the reaction is complete, quench by the slow, dropwise addition of ice-cold water (5 mL). Stir for another 5 minutes.

-

Extraction: Transfer the mixture to a separatory funnel. Add more water (10 mL) and extract the aqueous layer with CH₂Cl₂ (2 x 5 mL).

-

Washing: Combine the organic layers and wash with 5% aqueous NaOH solution (10 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ for approximately 5 minutes. Filter the solution by gravity filtration and transfer the filtrate to a weighed beaker. Evaporate the solvent on a hot plate at a low heat setting.

-

Analysis: Once all the solvent has evaporated, cool the beaker to room temperature and record the mass to calculate the crude yield. Obtain IR and ¹H-NMR spectra for characterization.

Safety Precautions

-

This compound is a flammable liquid and should be handled in a well-ventilated fume hood.

-